molecular formula C14H23NO4 B6270284 3-[(tert-butoxy)carbonyl]-5-ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid CAS No. 2763776-90-3

3-[(tert-butoxy)carbonyl]-5-ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B6270284
CAS No.: 2763776-90-3
M. Wt: 269.3
InChI Key:
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Description

3-[(tert-butoxy)carbonyl]-5-ethyl-3-azabicyclo[311]heptane-1-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(tert-butoxy)carbonyl]-5-ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid typically involves multiple steps:

    Formation of the Bicyclic Core: The initial step often involves the construction of the bicyclic core through a Diels-Alder reaction or other cycloaddition reactions.

    Introduction of Functional Groups: Subsequent steps involve the introduction of the tert-butoxycarbonyl (Boc) protecting group and the carboxylic acid functionality. This can be achieved through selective functional group transformations and protection-deprotection strategies.

    Final Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(tert-butoxy)carbonyl]-5-ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be used to replace certain groups within the molecule, often under basic or acidic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(tert-butoxy)carbonyl]-5-ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, facilitating the construction of intricate molecular architectures.

    Biological Studies: Researchers use this compound to study enzyme interactions and receptor binding due to its unique structural features.

    Industrial Applications: It is employed in the development of new materials and catalysts, enhancing the efficiency of various industrial processes.

Mechanism of Action

The mechanism by which 3-[(tert-butoxy)carbonyl]-5-ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(tert-butoxy)carbonyl]-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
  • 3-[(tert-butoxycarbonyl)amino]bicyclo[1.1.1]pentane-1-carboxylic acid

Uniqueness

3-[(tert-butoxy)carbonyl]-5-ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is unique due to its specific ethyl substitution, which can influence its reactivity and interaction with biological targets. This distinguishes it from similar compounds that may have different substituents, affecting their chemical and biological properties.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize its potential in various scientific and industrial fields.

Properties

CAS No.

2763776-90-3

Molecular Formula

C14H23NO4

Molecular Weight

269.3

Purity

95

Origin of Product

United States

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